molecular formula C21H24NPSi B082332 1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine CAS No. 13892-06-3

1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine

Cat. No.: B082332
CAS No.: 13892-06-3
M. Wt: 349.5 g/mol
InChI Key: YTKOPFGRNPVCPE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

triphenyl(trimethylsilylimino)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24NPSi/c1-24(2,3)22-23(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKOPFGRNPVCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24NPSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160842
Record name N-Trimethylsilyliminotriphenylphosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13892-06-3
Record name N-Trimethylsilyliminotriphenylphosphorane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013892063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Trimethylsilyliminotriphenylphosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aza-Wittig Reaction-Based Synthesis

The most common approach involves the reaction of trimethylsilyl azide with triphenylphosphine under controlled conditions. This method leverages the aza-Wittig mechanism, where the phosphine acts as a deoxygenation agent:
Me3SiN3+PPh3Me3SiN=PPh3+N2\text{Me}_3\text{SiN}_3 + \text{PPh}_3 \rightarrow \text{Me}_3\text{SiN=PPh}_3 + \text{N}_2 \uparrow
Key parameters include:

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.

  • Temperature : 0–25°C to prevent side reactions.

  • Stoichiometry : 1:1 molar ratio of azide to phosphine.

Yields typically range from 65–80%, with purity dependent on azide quality. The reaction is exothermic, necessitating slow addition of trimethylsilyl azide to avoid thermal runaway.

Phosphine-Mediated Silylamine Activation

An alternative route employs chlorotrimethylsilane and triphenylphosphine in the presence of a base:
Me3SiCl+NH2PPh3BaseMe3SiN=PPh3+HCl\text{Me}_3\text{SiCl} + \text{NH}_2\text{PPh}_3 \xrightarrow{\text{Base}} \text{Me}_3\text{SiN=PPh}_3 + \text{HCl}
Optimization Insights :

  • Base Selection : Triethylamine or pyridine effectively scavenge HCl, improving yields to 70–85%.

  • Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates but complicate purification.

Purification and Characterization

Crystallization Techniques

Crude product is purified via sequential solvent crystallization:

  • Primary Crystallization : Dissolve in hot toluene (60°C), filter, and cool to −20°C.

  • Secondary Crystallization : Recrystallize from ethanol/water (4:1 v/v) to remove phosphine oxides.

Typical Purity Data :

ParameterValueMethod
Purity≥98%HPLC (C18 column)
Residual Solvents<0.1%GC-MS
Phosphine Oxide<0.5%31P NMR^{31}\text{P NMR}

Spectroscopic Characterization

  • 1H NMR^{1}\text{H NMR} (CDCl₃): δ 0.25 (s, 9H, SiMe₃), 7.40–7.80 (m, 15H, PPh₃).

  • 31P NMR^{31}\text{P NMR} : δ +22.5 ppm (singlet).

  • IR : ν = 1245 cm⁻¹ (P=N), 840 cm⁻¹ (Si–C).

Industrial-Scale Production Considerations

Solvent Recycling

Dimethyl sulfoxide (DMSO) is reused in large-scale reactions to minimize waste, as demonstrated in triphenylphosphine syntheses. Post-reaction, DMSO is distilled under reduced pressure (100–120°C, 10 mmHg) and filtered to remove inorganic salts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Aza-Wittig Reaction7598Moderate1,200
Silylamine Activation8297High950

Key Trade-offs :

  • The aza-Wittig route offers higher stereochemical control but requires expensive azides.

  • Silylamine activation is cost-effective but generates stoichiometric HCl, complicating waste handling .

Chemical Reactions Analysis

1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine undergoes several types of chemical reactions, including:

Scientific Research Applications

1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, while the triphenylphosphorane moiety can participate in various bonding interactions. These properties enable the compound to interact with molecular targets and pathways in both chemical and biological systems .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine
  • CAS Number : 13892-06-3
  • Molecular Formula : C21H24NPSi
  • Molecular Weight : 349.48 g/mol
  • Structure : Combines a trimethylsilyl group (Si(CH3)3) with a triphenylphosphoranylidene (PPh3=N–) moiety, forming a phosphorus ylide with silicon substitution .

Comparison with Structurally and Functionally Related Compounds

Hexamethyldisilazane (HMDS)

  • Formula : C6H19NSi2; MW : 161.39 g/mol .
  • Key Differences :
    • Structure : Contains two trimethylsilyl groups (Si(CH3)3) linked via a nitrogen atom, lacking the phosphorus ylide moiety.
    • Reactivity : Primarily a silylating agent for hydroxyl and amine groups in organic synthesis and semiconductor manufacturing .
    • Cost : Priced at ~$10–$20/g, significantly cheaper than the target compound ($21/g for 5g) .
    • Hazards : Classified as a severe irritant (skin/eyes) .

(Methoxycarbonylmethylene)triphenylphosphorane

  • Formula : C22H21O2P; MW : 372.37 g/mol.
  • Key Differences :
    • Structure : A phosphorus ylide with a methoxycarbonylmethylene group (CHCO2CH3) instead of silicon.
    • Reactivity : Used to generate (triphenylphosphoranylidene)ketene, a precursor for cycloaddition reactions .
    • Applications : Focused on ketene chemistry, unlike the target compound’s role in imine and alkaloid synthesis .

Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium Fluoride

  • Formula : C36H30FNP2; MW : 557.59 g/mol .
  • Key Differences :
    • Structure : Contains two phosphorus centers (one ylidic, one cationic) with a fluoride counterion.
    • Reactivity : The fluoride ion enhances electrophilicity, enabling unique anion-exchange reactions.
    • Applications : Specialized in ionic liquid chemistry, contrasting with the target compound’s use in neutral ylide reactions .

Comparison Insight: The target compound’s lack of ionic character simplifies purification and broadens compatibility in non-polar solvents .

1,1,1-Trimethyl-N-(1-phenylethylidene)silanamine

  • Formula : C11H17NSi; MW : 203.35 g/mol.
  • Key Differences: Structure: An imine derivative with a phenylethylidene group instead of phosphorus ylide. Reactivity: Forms chiral amines via asymmetric reduction with terpenyl spiroborate catalysts . Applications: Limited to imine-specific reactions, unlike the target compound’s versatility in cross-couplings .

Comparison Insight : The phosphorus ylide in the target compound allows for carbon-carbon bond formation (e.g., Wittig reaction), absent in simple silanamine imines .

Research Findings and Mechanistic Insights

  • Electronic Effects: The trimethylsilyl group in the target compound donates electron density to the ylidic nitrogen, enhancing nucleophilicity compared to non-silylated analogs (e.g., standard Wittig reagents) .
  • Stability : Silicon’s hydrophobic nature reduces hydrolysis susceptibility, enabling reactions in mildly aqueous conditions .
  • Synthetic Utility : Combines silylation and ylide reactivity in one molecule, streamlining multi-step syntheses (e.g., antimalarials requiring both protection and coupling steps) .

Biological Activity

1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine (CAS No. 13892-06-3) is an organosilicon compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily used as a reagent in organic synthesis, particularly in the development of antimalarial agents and other therapeutic compounds.

  • Molecular Formula : C21_{21}H24_{24}NPSi
  • Molecular Weight : 349.48 g/mol
  • Structure : The compound features a triphenylphosphoranylidene group attached to a trimethylsilyl amine, which contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The phosphoranylidene moiety is known for its electrophilic character, which can facilitate nucleophilic attacks by biological molecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimalarial Activity : It has been utilized in the synthesis of febrifugine derivatives, which are known for their antimalarial properties. Studies suggest that derivatives synthesized using this compound show enhanced efficacy against malaria parasites .
  • Anticancer Potential : Preliminary studies have indicated potential anticancer activity against various cancer cell lines. The compound's ability to inhibit specific cellular pathways may contribute to its effectiveness in targeting cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Synthesis and Evaluation of Antimalarial Compounds :
    • Researchers synthesized a series of febrifugine derivatives using this compound as a key intermediate. The resulting compounds were evaluated for their antimalarial activity in vitro and showed promising results against Plasmodium falciparum with IC50_{50} values in the low micromolar range .
  • Anticancer Studies :
    • In vitro studies demonstrated that compounds derived from this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. Mechanistic studies revealed that these compounds induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineResult SummaryReference
AntimalarialPlasmodium falciparumIC50_{50} in low micromolar range
AnticancerMCF-7 (Breast Cancer)Significant cytotoxicity
A549 (Lung Cancer)Induces apoptosis via caspase activation

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine, and what analytical methods validate its purity?

  • Methodology : The compound is typically synthesized via silylation of triphenylphosphine imines using trimethylsilyl reagents. Key steps include inert atmosphere handling (e.g., nitrogen/argon) to prevent hydrolysis and side reactions. Purity is validated via 31^{31}P NMR to confirm the absence of unreacted triphenylphosphine and 1^{1}H/13^{13}C NMR to verify silyl group incorporation . IR spectroscopy (e.g., Si-N stretching bands ~900–1100 cm1^{-1}) further supports structural characterization .

Q. How should this compound be stored to ensure stability, and what are its critical incompatibilities?

  • Methodology : Store under inert gas (argon) at 2–8°C in moisture-resistant containers. Avoid exposure to strong oxidizers (e.g., peroxides) and acids, which may trigger decomposition into toxic nitrogen oxides (NOx_x) or carbon oxides . Periodic 31^{31}P NMR monitoring is recommended for long-term stability assessment .

Q. What are the primary applications of this reagent in organic synthesis?

  • Methodology : It is used as a silylating agent in palladium-catalyzed cross-coupling reactions (e.g., indole alkaloid synthesis) and as a precursor for N-protected imines in asymmetric Mannich reactions. For example, it facilitates the preparation of 7-substituted indoles via dianion intermediates .

Advanced Research Questions

Q. How can discrepancies in reaction yields be resolved when using this compound under varying moisture levels?

  • Methodology : Contradictions in yields often arise from trace moisture, which hydrolyzes the Si-N bond. Quantify residual water in solvents via Karl Fischer titration. For moisture-sensitive reactions, employ molecular sieves (3Å) or pre-dried solvents under inert conditions. Compare yields under rigorously anhydrous vs. ambient humidity to isolate moisture-related effects .

Q. What mechanistic insights explain its role in phosphorus-containing heterocycle synthesis?

  • Methodology : The compound acts as a silicon-based ammonia equivalent, enabling nucleophilic substitution at phosphorus centers. For example, in synthesizing 1-aminoalkylphosphonates, it reacts with phosphorus trichloride in acetic acid to form P-N bonds. Mechanistic studies (e.g., 31^{31}P NMR kinetics) reveal intermediate phosphorimidate formation, with steric effects from triphenylphosphine influencing regioselectivity .

Q. How do steric and electronic properties impact its reactivity in transition-metal-catalyzed reactions?

  • Methodology : The bulky triphenylphosphine group creates steric hindrance, favoring transmetalation in Pd-catalyzed couplings. Computational studies (DFT) show electron-withdrawing silyl groups enhance electrophilicity at the nitrogen center, accelerating imine formation. Compare reaction rates with less hindered analogs (e.g., hexamethyldisilazane) to isolate steric contributions .

Q. How should researchers address conflicting toxicity data between in vitro and in vivo models?

  • Methodology : While in vitro assays may report low acute toxicity (e.g., LD50_{50} = 850 mg/kg in rats), in vivo studies note severe skin irritation in rabbits. Conduct tiered assessments: (1) Ames test for mutagenicity, (2) OECD 403 acute dermal exposure trials, and (3) carcinogenicity screening per IARC guidelines. Note that impurities (e.g., residual triphenylphosphine) may contribute to variability .

Data Contradiction Analysis

Issue Possible Causes Resolution Strategies References
Variable catalytic efficiencyTrace oxidizers degrading the reagentPre-purify via column chromatography (silica gel)
Inconsistent NMR shiftsSolvent polarity effects on Si-N resonanceStandardize solvents (e.g., CDCl3_3 vs. DMSO-d6_6)
Divergent toxicity reportsImpurity profiles (e.g., triphenylphosphine)LC-MS purity analysis (>99%)

Safety and Compliance

  • Toxicity : Classified as Skin Corrosion/Irritation Category 1. Use PPE (nitrile gloves, fume hood) and avoid inhalation. Decomposes into NOx_x under fire conditions .
  • Waste Disposal : Neutralize with aqueous bicarbonate, then incinerate in a licensed facility per EPA guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine
Reactant of Route 2
1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine

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